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molecular formula C17H13Br B8751158 5-(2-Bromo-ethylidene)-5H-dibenzo(A,D)cycloheptene

5-(2-Bromo-ethylidene)-5H-dibenzo(A,D)cycloheptene

Cat. No. B8751158
M. Wt: 297.2 g/mol
InChI Key: MQSMPOHUPFYBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03978121

Procedure details

A mixture of 5-ethylidene-5H-dibenzo[a,d]cycloheptene (10.9 g., 0.05 mole), N-bromosuccinimide (8.9 g., 0.05 mole), benzoyl peroxide (15 mg.) and 150 ml. of carbon tetrachloride is stirred and heated to refluxing on the steam-bath for 4 hours. After cooling, the succinimide is separated by filtration and washed with carbon tetrachloride. The combined filtrate and washings are evaporated to dryness under reduced pressure. Crystallization of the residual solid from petroleum ether gave 5-(2-bromoethylidene)-5H-dibenzo[a,d]cycloheptene in a yield of 10.65 g. (72%), m.p. 87.5°-89.5°C. An analytical sample, after recrystallization from petroleum ether, melted at 89°-90°C.
Name
5-ethylidene-5H-dibenzo[a,d]cycloheptene
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[C:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH:7]=[CH:6][C:5]2[CH:14]=[CH:15][CH:16]=[CH:17][C:4]1=2)[CH3:2].[Br:18]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:2][CH:1]=[C:3]1[C:4]2[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=2[CH:6]=[CH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1=2

Inputs

Step One
Name
5-ethylidene-5H-dibenzo[a,d]cycloheptene
Quantity
10.9 g
Type
reactant
Smiles
C(C)=C1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
Name
Quantity
8.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
15 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing on the steam-bath for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the succinimide is separated by filtration
WASH
Type
WASH
Details
washed with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings are evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crystallization of the residual solid from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrCC=C1C2=C(C=CC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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